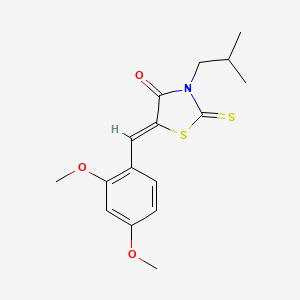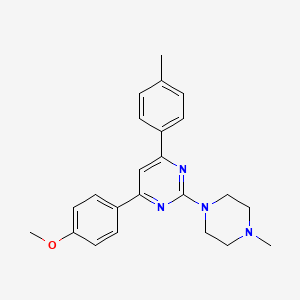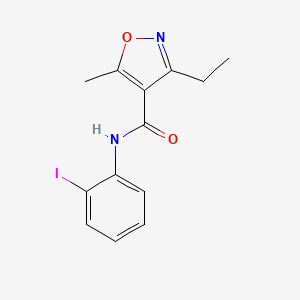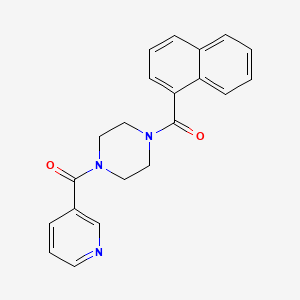![molecular formula C12H13N5O2 B4617162 7-(3-methoxypropyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4617162.png)
7-(3-methoxypropyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Overview
Description
Synthesis Analysis
The synthesis of related compounds typically involves multi-component reactions, including the use of aminoazoles with various esters and aldehydes to yield substituted pyrimidines. For example, the three-component synthesis involving aminoazoles, acetoacetic ester, and aliphatic or aromatic aldehydes has been demonstrated to produce 7-substituted 6-ethoxycarbonyl-5-methyl-4,7-dihydroazolo[1,5-a]pyrimidines (Fedorova et al., 2003). Additionally, the synthesis of new heterocyclic systems, such as pyrido[3′,2′:4,5]furo[3,2-d][1,2,4]triazolo[4,3-a]pyrimidin-7(8)-one, has been achieved starting from ethyl 1-aminofuro[2,3-b]pyridine-2-carboxylates, highlighting the flexibility of synthetic strategies in creating complex molecules (Sirakanyan et al., 2016).
Molecular Structure Analysis
The structural elucidation of these compounds often relies on spectroscopic methods and, in some cases, X-ray crystallography. The precise molecular structure, including stereochemistry, is crucial for understanding the compound's reactivity and potential interactions. X-ray analysis has been utilized to confirm the structure of related compounds, providing insights into their molecular configurations and the spatial arrangement of substituents (Clayton et al., 1980).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including nucleophilic substitutions, cyclocondensations, and rearrangements, demonstrating their reactivity and potential for further chemical modifications. Studies on the azaindolizine compounds have shown that alkyl rearrangement of 5-methyl-7-methoxy-s-triazolo[1,5-a] pyrimidines can occur, illustrating the dynamic nature of these molecules under different conditions (Makisumi & Kanō, 1963).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystallinity, are influenced by the molecular structure and substituents of these compounds. These properties are essential for determining the compound's suitability for various applications, including pharmaceuticals, where solubility and stability are critical factors.
Chemical Properties Analysis
Chemically, these compounds exhibit a range of activities, including potential antibacterial properties. The modification of the pyrimidine core structure significantly influences their chemical behavior, allowing for the design of molecules with targeted activities. Some derivatives have been synthesized with promising antibacterial activities, highlighting the potential of these compounds in medicinal chemistry applications (Farghaly & Hassaneen, 2013).
Scientific Research Applications
Synthesis and Antimicrobial Activity
Compounds related to the specified chemical structure have been synthesized for their potential antimicrobial activity. For instance, the synthesis of novel quinoline, chromene, pyrazole derivatives bearing the triazolopyrimidine moiety has been investigated. These compounds showed promising results as antimicrobial agents, with certain derivatives demonstrating significant efficacy (Abu‐Hashem & Gouda, 2017).
Synthesis Techniques and Chemical Reactions
Innovative synthesis techniques and reactions have been employed to create derivatives of the chemical structure . For example, the three-component synthesis of 7-substituted 6-ethoxycarbonyl-5-methyl-4,7-dihydroazolo[1,5-a]pyrimidines was achieved for the first time through reactions involving aminoazoles with acetoacetic ester and aliphatic, aromatic, or heteroaromatic aldehyde (Fedorova et al., 2003).
Exploration of Nitration and Reduction Reactions
The study of nitration and reduction reactions of azolo[1,5-a]pyrimidin-7-amines has led to the optimization of processes to obtain series of compounds, demonstrating the versatility of these chemical structures in synthesizing various derivatives (Gazizov et al., 2020).
Antimicrobial and Antifungal Activities
Derivatives of the mentioned compound have also been synthesized to explore their antimicrobial and antifungal activities. Certain derivatives showed potential as antimicrobial agents, suggesting the utility of these compounds in developing new antimicrobial drugs (Komykhov et al., 2017).
Potential in Cancer Research
The exploration of rhodium(II) complexes with triazolopyrimidines derivatives has indicated the potential for biological applications, including cytotoxicity against cancer cells. These complexes displayed moderate cytotoxic activity against MCF-7 cells, opening avenues for their use in cancer research (Fandzloch et al., 2020).
properties
IUPAC Name |
11-(3-methoxypropyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2/c1-19-6-2-4-16-5-3-10-9(11(16)18)7-13-12-14-8-15-17(10)12/h3,5,7-8H,2,4,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFRILIUJBUAEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C=CC2=C(C1=O)C=NC3=NC=NN23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[4-bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4617098.png)
![5-[(3-{[(2-ethoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-5-oxopentanoic acid](/img/structure/B4617103.png)
![N-(2,5-dimethoxyphenyl)-3-[(propylamino)sulfonyl]-4-(1-pyrrolidinyl)benzamide](/img/structure/B4617112.png)
![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4617119.png)

![1-[4-(4-{3-[4-(pentyloxy)phenyl]acryloyl}-1-piperazinyl)phenyl]ethanone](/img/structure/B4617132.png)
![4-{2-[10-(1-methylethylidene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]ethyl}benzenesulfonamide](/img/structure/B4617145.png)
![N-(4-phenoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4617152.png)
![methyl 4-{[1-(4-ethylphenyl)-3-(2-methoxy-2-oxoethyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}benzoate](/img/structure/B4617158.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methylbenzyl)-1-piperazinecarboxamide](/img/structure/B4617170.png)
![3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-(2-phenylpropyl)propanamide](/img/structure/B4617186.png)